molecular formula C6H13NO B11924274 2-(Oxetan-3-yl)propan-2-amine

2-(Oxetan-3-yl)propan-2-amine

Cat. No.: B11924274
M. Wt: 115.17 g/mol
InChI Key: ZNEWZARFNPNCDK-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)propan-2-amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether, and an amine group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce various substituted amine derivatives .

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)propan-2-amine involves its interaction with molecular targets through its amine group and oxetane ring. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yl)propan-2-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biological Activity

2-(Oxetan-3-yl)propan-2-amine, also known as (2R)-1-(Oxetan-2-yl)propan-2-amine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an oxetane ring, which is a four-membered cyclic ether, attached to a propan-2-amine moiety. This unique structure contributes to its diverse biological activities.

Medicinal Chemistry Applications

The compound is primarily utilized as a building block in the synthesis of pharmaceutical agents aimed at treating central nervous system disorders. Its oxetane ring enhances the binding affinity to various biological targets, making it a valuable intermediate in drug development.

Antimicrobial Activity

Recent studies have indicated that oxetane-containing compounds exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.49 μM, demonstrating potency greater than standard antitubercular drugs like isoniazid .

Table 1: Antimicrobial Activity of Oxetane Derivatives

CompoundMIC (μM)Reference
3-(benzyloxy)oxetan derivative57.73
4-bromobenzyloxy derivative6.81
4-cyanobenzyloxy derivative3.49

The biological activity of this compound is attributed to its interactions with specific molecular targets such as enzymes and receptors. The oxetane ring can enhance selectivity and affinity through:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with target molecules.
  • Electrostatic Interactions : The overall charge distribution in the molecule allows for effective binding to charged sites on proteins or nucleic acids.

These interactions can modulate various biological processes, leading to therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxetane ring and the amine group significantly influence the biological activity of derivatives. For instance, substituents on the benzyloxy group have been shown to enhance antimicrobial potency, with specific groups yielding improved MIC values compared to unsubstituted derivatives .

Table 2: Structure-Activity Relationship Findings

SubstituentActivity ChangeReference
Unsubstituted benzyloxyBaseline activity
4-bromobenzyloxyIncreased by 4-fold
4-cyanobenzyloxyIncreased by 8-fold

Case Studies

  • Antitubercular Activity : A study demonstrated that derivatives of this compound exhibited significant activity against M. tuberculosis with varying MIC values based on structural modifications. This highlights the potential for developing new antitubercular agents based on this scaffold .
  • CNS Targeting : Research indicates that compounds containing the oxetane moiety can cross the blood-brain barrier effectively, suggesting their utility in treating neurological disorders.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(oxetan-3-yl)propan-2-amine

InChI

InChI=1S/C6H13NO/c1-6(2,7)5-3-8-4-5/h5H,3-4,7H2,1-2H3

InChI Key

ZNEWZARFNPNCDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1COC1)N

Origin of Product

United States

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